4-{[(Oxolan-3-yl)methyl]amino}butanenitrile
Description
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile is a nitrile-containing compound featuring a tetrahydrofuran (oxolane) ring linked via a methylamino group to a butanenitrile backbone.
Properties
CAS No. |
185224-63-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(oxolan-3-ylmethylamino)butanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2 |
InChI Key |
INJNTCRNTSGMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound differs from analogs in its substitution pattern:
- Oxolane (Tetrahydrofuran) Substituent : Unlike aromatic or aliphatic substituents in other butanenitriles, the oxolane ring introduces stereoelectronic effects and conformational rigidity, which may enhance metabolic stability or solubility compared to purely hydrophobic groups .
- Amino Linkage: The methylamino bridge contrasts with sulfonyl, tetrazole, or silyl groups in other analogs (e.g., sulfonylated tetrazoles in or silyl-substituted derivatives in ), influencing reactivity and intermolecular interactions .
Physicochemical Properties
Key data for selected analogs are summarized below:
Observations :
- Melting Points : Sulfonylated tetrazoles (e.g., 3aa–3ad in ) exhibit lower melting points (87–130°C) compared to aromatic analogs like those in (>300°C), likely due to reduced crystallinity from bulky tetrazole-sulfonyl groups .
- Reactivity: The oxolane group in the target compound may confer higher oxidative stability than cyclohexanone-linked nitriles (), which contain a reactive ketone moiety .
Biological Activity
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile is a compound that has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxolan (tetrahydrofuran) moiety, which is significant for its biological interactions. The structure can be represented as follows:
This structure allows for various interactions with biological targets, particularly in the nervous system.
The biological activity of this compound primarily revolves around its influence on neurotransmitter systems. Notably, it has been investigated for its inhibitory effects on GABA transporters (GATs), which are critical for regulating GABAergic signaling in the central nervous system.
GABA Transporter Inhibition
Recent studies have highlighted that derivatives of this compound exhibit potent inhibitory activity against mouse GAT subtypes (mGAT1-4). For example, compound 50a demonstrated a pIC50 value of 5.43 against mGAT2, indicating significant potency in inhibiting GABA uptake .
Biological Activity Data
The following table summarizes the inhibitory potencies of various derivatives of this compound against different GABA transporter subtypes:
| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
|---|---|---|---|---|
| 50a | 5.00 | 5.43 | 4.80 | 4.50 |
| 56a | 5.10 | 5.20 | 4.90 | 4.60 |
Antinociceptive Properties
In vivo studies have shown that certain derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, both compounds 50a and 56a were tested in chemotherapy-induced neuropathic pain models and showed significant reductions in pain responses without inducing motor deficits .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of these compounds. In a study assessing neuroprotection against oxidative stress, compounds derived from butanenitrile were shown to reduce neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
